N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide
Description
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a methoxyphenyl group, and a propanamide moiety. Its molecular formula is C20H20N2O3.
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-17(23)21-20-18(13-8-7-9-14(12-13)25-3)19(24)15-10-5-6-11-16(15)22(20)2/h5-12H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEIBOXNQXBIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent acylation to introduce the propanamide group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a wide range of analogs with different substituents.
Scientific Research Applications
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(3-methoxyphenyl)propanamide: This compound shares a similar structure but with a chlorine atom instead of the quinoline core.
N-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide: Another related compound with different substituents on the phenyl ring.
Uniqueness
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide is unique due to its quinoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.
Biological Activity
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]propanamide, a compound featuring a quinoline core, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H20N2O3
- Molecular Weight : 322.4 g/mol
The presence of the methoxyphenyl group enhances solubility and may influence interactions with biological targets, making it a candidate for various therapeutic applications.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Its mechanism involves:
- DNA Intercalation : The compound intercalates with DNA, disrupting replication processes.
- Topoisomerase Inhibition : It inhibits topoisomerases, enzymes essential for DNA unwinding during replication and transcription, leading to apoptosis in cancer cells.
Antimicrobial Properties
In addition to its antitumor activity, preliminary studies suggest that the compound may possess antimicrobial properties. However, further research is necessary to fully elucidate this aspect of its biological profile.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antitumor Efficacy :
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 A549 (Lung Cancer) 15.0 HeLa (Cervical Cancer) 10.0 -
Antimicrobial Activity :
- In vitro assays indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique biological activity of this compound:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| N-[3-(4-methoxyphenyl)-1-methyl-4-oxo...] | Structure | Anticancer |
| N-[3-(2-methoxyphenyl)-1-methyl-4-oxo...] | Structure | Antiviral |
This table illustrates how variations in substituents affect biological activity, emphasizing the potential for further modifications to enhance efficacy or reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
